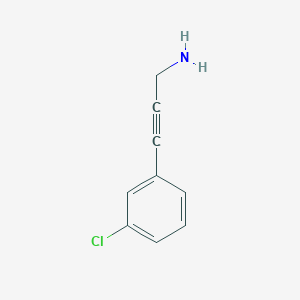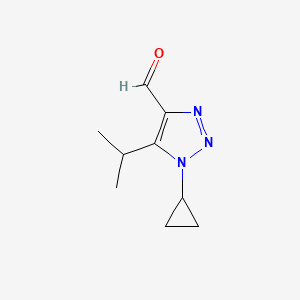![molecular formula C6H12N4S B13251799 3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13251799.png)
3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an aminopropyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 1-aminopropan-2-thiol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole: Lacks the aminopropyl and sulfanyl groups.
1-Aminopropan-2-thiol: Lacks the triazole ring.
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Contains different substituents on the triazole ring.
Uniqueness
3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-amine |
InChI |
InChI=1S/C6H12N4S/c1-5(3-7)11-6-9-8-4-10(6)2/h4-5H,3,7H2,1-2H3 |
InChI Key |
BGASJUGUWHHFGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)SC1=NN=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13251716.png)
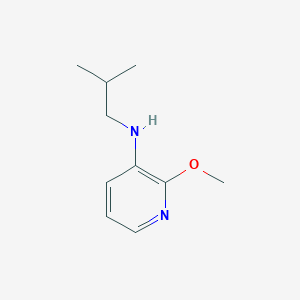
![4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B13251727.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid](/img/structure/B13251731.png)
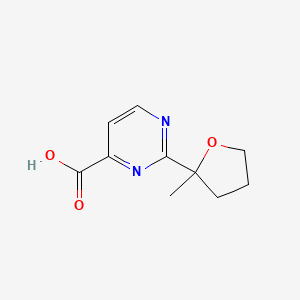
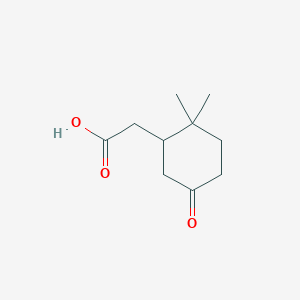

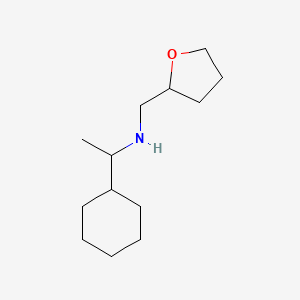
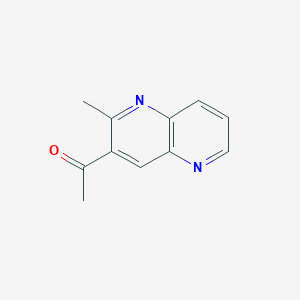
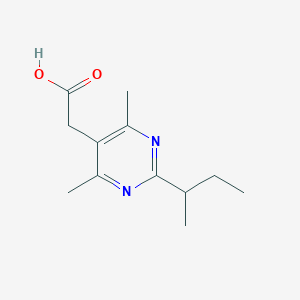
![2-[(3-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B13251789.png)
![4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13251807.png)
